molecular formula C13H10N2O3 B563581 5-Amino-2-nitrobenzophenone-d5 CAS No. 1189718-61-3

5-Amino-2-nitrobenzophenone-d5

Cat. No.: B563581
CAS No.: 1189718-61-3
M. Wt: 247.265
InChI Key: PZPZDEIASIKHPY-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-nitrobenzophenone-d5 typically involves the nitration of benzophenone followed by amination. The deuterated version is prepared by incorporating deuterium atoms into the benzophenone structure. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrobenzophenone-d5 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

5-Amino-2-nitrobenzophenone-d5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-nitrobenzophenone-d5 is primarily related to its role as a labeled metabolite. It acts as a tracer in various biochemical assays, allowing researchers to track the metabolic pathways and interactions of Nitrazepam. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometric analyses .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzophenone: Non-deuterated analog with similar chemical properties but without the deuterium labeling.

    5-Amino-2-nitrobenzophenone: Another non-deuterated analog used in similar research applications.

    2-Amino-5-nitrobenzophenone-d3: A partially deuterated analog with three deuterium atoms.

Uniqueness

5-Amino-2-nitrobenzophenone-d5 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric signatures compared to its non-deuterated and partially deuterated analogs. This makes it particularly valuable in precise analytical applications and studies involving isotopic labeling .

Properties

IUPAC Name

(2-amino-5-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPZDEIASIKHPY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Amino-2-nitrobenzophenone-d5
Reactant of Route 2
Reactant of Route 2
5-Amino-2-nitrobenzophenone-d5
Reactant of Route 3
Reactant of Route 3
5-Amino-2-nitrobenzophenone-d5
Reactant of Route 4
Reactant of Route 4
5-Amino-2-nitrobenzophenone-d5
Reactant of Route 5
Reactant of Route 5
5-Amino-2-nitrobenzophenone-d5
Reactant of Route 6
Reactant of Route 6
5-Amino-2-nitrobenzophenone-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.